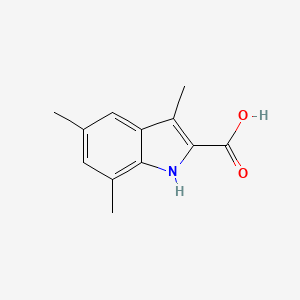

3,5,7-Trimethyl-1H-indole-2-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5,7-trimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-7(2)10-9(5-6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNONUNNILCXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390197 | |

| Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-82-1 | |

| Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3,5,7-trimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a well-established three-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole core, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.

Core Synthesis Pathway

The synthesis of this compound originates from the strategically substituted aromatic amine, 2,4,6-trimethylaniline. The overall transformation can be summarized in the following three key stages:

-

Diazotization and Japp-Klingemann Reaction: 2,4,6-trimethylaniline is first converted to its corresponding diazonium salt. This reactive intermediate is then immediately coupled with ethyl 2-methylacetoacetate in a Japp-Klingemann reaction. This reaction proceeds via nucleophilic attack of the enolate of the β-ketoester on the diazonium salt, followed by the cleavage of the acetyl group to yield the stable ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate.

-

Fischer Indole Synthesis: The purified hydrazone from the previous step undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis.[1] Under the influence of a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid, the hydrazone rearranges and cyclizes to form the indole ring system.[2] This step results in the formation of ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate.

-

Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate with a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent, followed by acidification to precipitate the final product, this compound.[3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate (Japp-Klingemann Reaction)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| 2,4,6-Trimethylaniline | 135.21 | 0.913 | 100 | 13.52 g |

| Sodium Nitrite | 69.00 | - | 110 | 7.59 g |

| Concentrated HCl | 36.46 | 1.18 | - | 25 mL |

| Ethyl 2-methylacetoacetate | 144.17 | 1.02 | 100 | 14.42 g |

| Sodium Acetate | 82.03 | - | 300 | 24.61 g |

| Ethanol | 46.07 | 0.789 | - | 200 mL |

| Water | 18.02 | 1.00 | - | 300 mL |

Procedure:

-

A solution of 2,4,6-trimethylaniline (100 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL) is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (110 mmol) in water (20 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing with starch-iodide paper.

-

In a separate flask, ethyl 2-methylacetoacetate (100 mmol) and sodium acetate (300 mmol) are dissolved in ethanol (200 mL) and cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to the stirred solution of the β-ketoester. The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate.

Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.

Step 2: Synthesis of Ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| Ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate | 262.34 | - | 50 | 13.12 g |

| Polyphosphoric Acid (PPA) | - | ~2.0 | - | 100 g |

| Glacial Acetic Acid | 60.05 | 1.05 | - | 50 mL |

Procedure:

-

Ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate (50 mmol) is added to polyphosphoric acid (100 g) or a mixture of sulfuric acid and glacial acetic acid.

-

The mixture is heated to 80-100 °C with stirring for 2-4 hours. The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution until neutral.

-

The crude product is dried and recrystallized from ethanol or an ethanol/water mixture to yield ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate.

Expected Yield: Fischer indole cyclizations typically provide yields in the range of 60-80%.

Step 3: Synthesis of this compound (Ester Hydrolysis)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| Ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate | 231.29 | - | 30 | 6.94 g |

| Sodium Hydroxide | 40.00 | - | 150 | 6.00 g |

| Ethanol | 46.07 | 0.789 | - | 100 mL |

| Water | 18.02 | 1.00 | - | 50 mL |

| Concentrated HCl | 36.46 | 1.18 | - | As needed |

Procedure:

-

A solution of ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate (30 mmol) in ethanol (100 mL) is prepared.

-

A solution of sodium hydroxide (150 mmol) in water (50 mL) is added to the ester solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the progress of the hydrolysis monitored by TLC.

-

After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2-3.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent, such as aqueous ethanol, can be performed for further purification.

Expected Yield: Ester hydrolysis is generally a high-yielding reaction, with expected yields typically exceeding 90%.

Concluding Remarks for Researchers

The synthesis of this compound is a robust process that relies on classical and well-understood organic reactions. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this compound. For professionals in drug development, this synthetic route offers a clear and scalable path to a key indole intermediate. Further optimization of reaction conditions, including temperature, reaction time, and catalyst choice, may lead to improved yields and purity. It is recommended that all reactions be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethyl-1H-indole-2-carboxylic acid is a polysubstituted indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic compounds, making its derivatives, such as this one, of significant interest in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound, based on available scientific literature and chemical databases.

Physicochemical Properties

A thorough search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physicochemical data for this compound. While basic identifiers are available, crucial quantitative parameters such as melting point, pKa, aqueous solubility, and logP have not been explicitly reported for this specific molecule. However, by examining data for the parent compound, indole-2-carboxylic acid, and other substituted analogs, we can infer certain characteristics.

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | Indole-2-carboxylic acid | 3-Methyl-1H-indole-2-carboxylic acid |

| CAS Number | 876715-82-1[3][4] | 1477-50-5[5][6] | 10590-73-5[7] |

| Molecular Formula | C₁₂H₁₃NO₂[3][4] | C₉H₇NO₂[5][6] | C₁₀H₉NO₂[7] |

| Molecular Weight | 203.24 g/mol [3][4] | 161.16 g/mol [5][6] | 175.18 g/mol [7] |

| Melting Point | Data not available | 202-206 °C[6][8] | Data not available |

| pKa | Data not available (Estimated to be similar to other indole-2-carboxylic acids, likely in the range of 3.5-4.5) | Data available in IUPAC Digitized pKa Dataset[5] | Data not available |

| logP | Data not available (Predicted to be higher than indole-2-carboxylic acid due to the three methyl groups) | 2.31[5] | 2.3 (Computed)[7] |

| Solubility in Water | Data not available (Expected to be low) | 719.9 mg/L @ 25 °C (estimated) | Data not available |

| Appearance | Solid (form) | Solid[5] | Data not available |

Note: The absence of experimental data for this compound necessitates a degree of extrapolation from related compounds. The addition of three methyl groups to the indole core is expected to increase its lipophilicity, which would likely result in a higher logP value and lower aqueous solubility compared to the parent indole-2-carboxylic acid.

Synthesis

The synthesis of this compound can be achieved through a classic two-step process involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This synthetic route is a widely used and versatile method for the preparation of substituted indoles.[1][9][10]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of substituted indole-2-carboxylic acids.

Step 1: Japp-Klingemann Reaction to form the Phenylhydrazone Intermediate

The Japp-Klingemann reaction utilizes an aryl diazonium salt and a β-keto-ester to form a phenylhydrazone.[9][10]

-

Materials:

-

2,4,6-Trimethylaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl 2-methylacetoacetate

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

A solution of 2,4,6-trimethylaniline in a mixture of hydrochloric acid and water is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and a solution of sodium hydroxide is added.

-

The freshly prepared diazonium salt solution is then slowly added to the β-keto-ester solution at low temperature.

-

The reaction mixture is stirred for several hours, allowing the phenylhydrazone to form and precipitate.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 2: Fischer Indole Synthesis to form this compound

The Fischer indole synthesis involves the cyclization of the phenylhydrazone intermediate under acidic conditions.[11][12][13]

-

Materials:

-

Procedure:

-

The dried phenylhydrazone is mixed with an excess of polyphosphoric acid.

-

The mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled and poured into ice-water.

-

The resulting precipitate is the ethyl ester of this compound. This is collected by filtration and washed with water.

-

The crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol/water.

-

After hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The final product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.

-

References

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. 876715-82-1|this compound|BLD Pharm [bldpharm.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound | 876715-82-1 | BKB71582 [biosynth.com]

- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]

- 7. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. testbook.com [testbook.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

Technical Guide: 3,5,7-Trimethyl-1H-indole-2-carboxylic acid (CAS 876715-82-1)

Disclaimer: Direct, in-depth technical data, including specific experimental protocols and biological activity, for 3,5,7-Trimethyl-1H-indole-2-carboxylic acid (CAS 876715-82-1) is not extensively available in published scientific literature. This compound is primarily available as a chemical building block for organic synthesis.[1] The following guide provides a comprehensive overview based on the well-documented chemistry and biological applications of the broader class of indole-2-carboxylic acid derivatives. The experimental protocols and potential applications described herein are representative of the scaffold and should be adapted and validated for the specific trimethylated analogue.

Core Compound Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 876715-82-1 | [2] |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | Solid | |

| SMILES | O=C(O)C1=C(C)C2=CC(C)=CC(C)=C2N1 | [2] |

| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N | [2] |

Synthesis Strategies

The synthesis of this compound is not explicitly detailed in the literature. However, based on established methods for analogous indole-2-carboxylic acids, the Fischer indole synthesis is a highly probable and versatile route.[3][4] A plausible synthetic approach would involve the reaction of 2,4,6-trimethylphenylhydrazine with pyruvic acid.

A related and widely used method is the Japp-Klingemann reaction , which can be followed by a Fischer indole cyclization to yield indole-2-carboxylic acid esters. This two-step process involves the reaction of an aryl diazonium salt with a β-keto-ester to form a hydrazone, which is then cyclized.[5][6]

Representative Experimental Protocol: Fischer Indole Synthesis of Substituted Indole-2-Carboxylic Acids

The following is a general protocol for the Fischer indole synthesis that can be adapted for the synthesis of this compound from the appropriately substituted phenylhydrazine and pyruvic acid.

Materials:

-

Substituted phenylhydrazine (e.g., 2,4,6-trimethylphenylhydrazine)

-

Pyruvic acid

-

Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like ZnCl₂)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Hydrazone Formation: The substituted phenylhydrazine (1 equivalent) and pyruvic acid (1 equivalent) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred, often at room temperature or with gentle heating, to form the corresponding phenylhydrazone.[7]

-

Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by adding a strong acid like polyphosphoric acid and heating the mixture. The reaction progress is monitored by thin-layer chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Potential Biological and Medicinal Applications

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds.[8] Derivatives of this core have been investigated for a range of therapeutic applications. While this compound has not been specifically studied in these contexts, its structure makes it a valuable starting material for the synthesis of novel therapeutic agents.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The indole nucleus and the carboxylic acid at the 2-position can chelate with Mg²⁺ ions in the active site of the integrase, inhibiting its strand transfer activity.[9][10][11]

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor.[12] CysLT1 receptors are involved in the pathophysiology of asthma and other inflammatory conditions. Antagonism of this receptor can lead to bronchodilation and anti-inflammatory effects.

Anti-Trypanosoma cruzi Activity

Substituted indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[8] The indole scaffold serves as a starting point for the development of new anti-parasitic drugs.

Experimental Protocols for Biological Evaluation

General Protocol for Synthesis of Indole-2-Carboxamides

This protocol describes the coupling of an indole-2-carboxylic acid with an amine to form an amide, a common step in generating biologically active derivatives.[1][13]

Materials:

-

This compound

-

Amine of interest

-

Coupling agent (e.g., BOP reagent, HATU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DCM, DMF)

Procedure:

-

The indole-2-carboxylic acid (1 equivalent) is dissolved in an appropriate solvent like dichloromethane (DCM).

-

The amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) are added to the solution.

-

A coupling agent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents), is added portion-wise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

CysLT1 Receptor Antagonist Assay Protocol (Radioligand Binding)

This in vitro assay measures the ability of a compound to displace a radiolabeled ligand from the CysLT1 receptor, thereby determining its binding affinity (Ki).[12]

Materials:

-

Membrane preparation from cells or tissues expressing the CysLT1 receptor

-

Radioligand (e.g., [³H]LTD₄)

-

Test compound (e.g., a derivative of this compound)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 antagonist.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Anti-Trypanosoma cruzi Assay Protocol (ELISA)

This protocol outlines a method for detecting antibodies to T. cruzi, which can be adapted to screen for compounds that inhibit parasite growth by measuring the reduction in antibody targets.[14]

Materials:

-

Microwell plates coated with T. cruzi lysate antigens

-

Serum or plasma samples (for antibody detection)

-

Test compound

-

Horseradish peroxidase (HRP)-conjugated anti-human IgG

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Incubation with Test Compound: In a cell-based assay, T. cruzi infected host cells are incubated with various concentrations of the test compound.

-

Antigen Preparation: After the incubation period, a lysate of the cells is prepared.

-

ELISA: a. The microwell plates are incubated with the cell lysate. b. After washing, a primary antibody against a T. cruzi antigen is added. c. After another wash, the HRP-conjugated secondary antibody is added. d. Following a final wash, the TMB substrate is added, and the color is allowed to develop. e. The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.

-

Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of parasite growth. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Summary and Future Perspectives

This compound is a readily available synthetic building block. While specific biological data for this compound is scarce, the indole-2-carboxylic acid scaffold is of significant interest to medicinal chemists. The trimethyl substitution pattern may offer unique steric and electronic properties that could be exploited in the design of novel therapeutics. Future research could focus on the synthesis of a library of derivatives from this starting material and their evaluation in various biological assays, particularly in the areas of antiviral, anti-inflammatory, and anti-parasitic drug discovery. The detailed protocols and established biological relevance of the parent scaffold provide a solid foundation for such investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

A Technical Guide to the Spectral Analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectral characteristics of 3,5,7-trimethyl-1H-indole-2-carboxylic acid, a key organic compound. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification and characterization of this molecule in a laboratory setting.

While specific experimental spectra for this compound are not publicly available, the data presented herein are predicted based on the analysis of its chemical structure and established principles of spectroscopic techniques.

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet, Broad | 1H | COOH |

| ~8.0 | Singlet, Broad | 1H | N-H |

| ~7.0 | Singlet | 1H | Ar-H (C4) |

| ~6.8 | Singlet | 1H | Ar-H (C6) |

| ~2.5 | Singlet | 3H | Ar-CH₃ (C5) |

| ~2.4 | Singlet | 3H | Ar-CH₃ (C7) |

| ~2.3 | Singlet | 3H | CH₃ (C3) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170 | Quaternary | COOH |

| ~138 | Quaternary | C7a |

| ~135 | Quaternary | C3a |

| ~130 | Quaternary | C5 |

| ~128 | Quaternary | C7 |

| ~125 | Quaternary | C2 |

| ~122 | Methine | C4 |

| ~118 | Methine | C6 |

| ~105 | Quaternary | C3 |

| ~16 | Methyl | Ar-CH₃ (C5) |

| ~15 | Methyl | Ar-CH₃ (C7) |

| ~12 | Methyl | CH₃ (C3) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Indole) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~2950-2850 | Medium | C-H stretch (Methyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203.24 | Molecular Ion [M]⁺ |

| 158 | [M - COOH]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for solid organic compounds like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of the solid sample. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1] Gentle vortexing or sonication can aid dissolution.[1]

-

To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[1]

-

An internal standard, such as tetramethylsilane (TMS), may be added for accurate chemical shift referencing.[2][3]

-

-

Data Acquisition :

-

Insert the prepared NMR tube into the spectrometer.

-

The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

The magnetic field is then shimmed to maximize its homogeneity, which sharpens the spectral lines.[1]

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[1]

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4] If the film is too thin (weak peaks), add another drop of the solution and let it dry. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.[4]

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[4]

-

Acquire the background spectrum (of the clean salt plate and air).

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction and Ionization :

-

The sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[5]

-

The gaseous molecules are then ionized. A common method for organic compounds is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[5][6]

-

-

Mass Analysis and Detection :

-

The newly formed ions are accelerated by an electric field.[5]

-

The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[5][6]

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.[6] The most intense peak is known as the base peak and is assigned a relative abundance of 100%.[6]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available crystallographic data for 3,5,7-trimethyl-1H-indole-2-carboxylic acid is limited. This guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol based on established methods, and representative data from structurally similar compounds to serve as a reference for researchers.

Introduction

This compound is a member of the indole carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and drug development. Indole derivatives are known to exhibit a wide range of biological activities, and the specific substitution pattern of this molecule suggests potential for unique pharmacological properties. This document outlines the key chemical information, a proposed synthetic route, and analytical data relevant to this compound.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| CAS Number | 876715-82-1 | [1] |

| Appearance | Solid | |

| SMILES String | O=C(O)C1=C(C)C2=CC(C)=CC(C)=C2N1 | |

| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound.

Synthesis Protocol: Fischer Indole Synthesis

The most common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound.[4] A detailed, plausible experimental protocol for the synthesis of this compound is provided below.

3.1. Materials and Reagents

-

2,4,6-Trimethylphenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium acetate

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Reaction flasks and condenser

-

Magnetic stirrer and heating mantle

3.2. Experimental Procedure

Step 1: Formation of the Hydrazone

-

In a round-bottom flask, dissolve 2,4,6-trimethylphenylhydrazine hydrochloride in a minimal amount of warm ethanol.

-

In a separate beaker, dissolve an equimolar amount of pyruvic acid and sodium acetate in water.

-

Slowly add the pyruvic acid solution to the stirred solution of the hydrazine derivative.

-

The corresponding hydrazone will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid hydrazone by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Acid-Catalyzed Cyclization (Fischer Indole Synthesis)

-

Place the dried hydrazone into a round-bottom flask.

-

Add an excess of a suitable acid catalyst, such as glacial acetic acid or a mixture of acetic acid and concentrated hydrochloric acid.[5]

-

Fit the flask with a condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the crude this compound by vacuum filtration.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Gradually add hot water until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Data (Representative)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-bond | ~13.0 | broad s |

| N-H | ~11.8 | broad s |

| H-4 | ~7.67 | d |

| H-7 | ~7.48 | d |

| H-6 | ~7.26 | t |

| H-5 | ~7.14 | t |

| H-3 | ~7.08 | s |

Table 2: Representative ¹H NMR Data for Indole-2-carboxylic Acid in DMSO-d₆. [6] Note: The chemical shifts for this compound will be influenced by the additional methyl groups.

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the key steps in the proposed Fischer indole synthesis of this compound.

Caption: Workflow for the Fischer Indole Synthesis.

5.2. Reaction Mechanism Overview

The following diagram provides a simplified overview of the key transformations in the Fischer indole synthesis mechanism.

Caption: Key steps in the Fischer Indole Synthesis mechanism.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

In-depth Technical Guide: Solubility of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Inferred Solubility Profile

Indole-2-carboxylic acid and its derivatives are known for their generally low aqueous solubility. This is attributed to the planar, aromatic indole ring system which contributes to high crystal lattice energy. The presence of both a hydrogen bond donor (the indole N-H) and a carboxylic acid group allows for intermolecular interactions that can further stabilize the crystal structure, making it difficult for solvent molecules to solvate and dissolve the compound.

The target molecule, 3,5,7-trimethyl-1H-indole-2-carboxylic acid, possesses three methyl groups in addition to the core indole carboxylic acid structure. These methyl groups increase the lipophilicity of the molecule, which would be expected to further decrease its solubility in aqueous solutions. Conversely, the increased steric bulk introduced by the methyl groups, particularly the one at the 7-position, might disrupt the planarity and crystal packing of the molecule, which could potentially lead to a modest increase in solubility compared to a planar equivalent. In drug discovery, such substitutions are sometimes employed as a strategy to improve solubility.

In organic solvents, the solubility is expected to be higher, particularly in polar aprotic solvents that can effectively solvate the carboxylic acid group and the indole ring. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are likely to be effective. Solubility in alcohols like methanol and ethanol is also expected to be moderate.

General Experimental Protocol for Solubility Determination

While specific experimental data for this compound is not available, a standard and reliable method for determining thermodynamic solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted samples of the saturated solutions into the HPLC.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

3,5,7-Trimethyl-1H-indole-2-carboxylic Acid: A Technical Overview of a Niche Indole Derivative

For researchers, scientists, and drug development professionals, 3,5,7-Trimethyl-1H-indole-2-carboxylic acid presents as a unique, yet sparsely documented, member of the vast indole family. While commercially available for research applications, a comprehensive historical account of its discovery and a detailed public record of its synthesis and biological activity remain elusive. This guide provides a summary of the currently available technical data and outlines general synthetic strategies applicable to this class of compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are well-established and are summarized in the table below. This information is primarily sourced from commercial chemical suppliers.

| Property | Value | Source |

| CAS Number | 876715-82-1 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₃NO₂ | Commercial Suppliers |

| Molecular Weight | 203.24 g/mol | Commercial Suppliers |

| Appearance | Solid | Commercial Suppliers |

| Canonical SMILES | CC1=CC(=C(C2=C1NC(=C2C)C(=O)O)C)C | Commercial Suppliers |

| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N | Commercial Suppliers |

Historical Context and Discovery

Despite extensive searches of scientific literature and patent databases, specific details regarding the initial discovery and first synthesis of this compound could not be definitively ascertained. The compound is listed in the catalogs of several chemical suppliers, indicating its synthesis and availability for research purposes. However, the primary publications detailing its synthesis and characterization are not readily found in major scientific search engines. This suggests that its initial preparation may have been part of a proprietary research program or disclosed in a less accessible format.

Postulated Synthetic Pathways

While a specific, validated experimental protocol for the synthesis of this compound is not publicly available, its structure suggests that established methods for the synthesis of polysubstituted indole-2-carboxylic acids could be adapted. The most probable synthetic routes would involve the Fischer indole synthesis or the Japp-Klingemann reaction , both of which are cornerstone methods in indole chemistry.

Fischer Indole Synthesis Approach

The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system. The general workflow for its application to the synthesis of the target molecule is depicted below.

Figure 1: Postulated Fischer Indole Synthesis Workflow.

Experimental Protocol (General)

-

Hydrazone Formation: 2,4,6-Trimethylphenylhydrazine would be reacted with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone. This reaction is typically acid-catalyzed.

-

Indolization: The isolated phenylhydrazone would then be subjected to cyclization under strong acidic conditions. Common catalysts for this step include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. The reaction mixture is heated to promote the[1][1]-sigmatropic rearrangement, followed by cyclization and subsequent aromatization to yield the final indole-2-carboxylic acid.

Japp-Klingemann Reaction Pathway

The Japp-Klingemann reaction offers an alternative route, particularly useful for the synthesis of indole-2-carboxylic acids. This method involves the reaction of a diazonium salt with a β-keto ester, followed by cyclization.

Figure 2: Postulated Japp-Klingemann Reaction Workflow.

Experimental Protocol (General)

-

Diazotization: 2,4,6-Trichloroaniline would be treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

-

Coupling: The diazonium salt is then reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, under basic conditions. This coupling reaction forms an intermediate azo compound which rearranges to a hydrazone.

-

Indolization: The resulting hydrazone is then subjected to Fischer indole cyclization, typically by heating in the presence of a strong acid, to yield the ethyl ester of this compound.

-

Hydrolysis: The final step would be the hydrolysis of the ester to the carboxylic acid, usually by treatment with a base like sodium hydroxide followed by acidification.

Biological Activity and Potential Applications

There is no publicly available data on the biological activity of this compound. The indole-2-carboxylic acid scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of indole-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of HIV-1 integrase and as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). However, without specific experimental data, any potential biological role for the 3,5,7-trimethyl substituted analog remains purely speculative.

Conclusion

This compound is a commercially available indole derivative whose scientific history and detailed synthetic and biological profile are not well-documented in publicly accessible literature. While its synthesis can be reasonably postulated through established methodologies such as the Fischer indole synthesis or the Japp-Klingemann reaction, the absence of specific experimental protocols and characterization data necessitates further investigation by researchers interested in this particular molecule. The lack of biological data also presents an open field for exploration into its potential pharmacological activities.

References

Theoretical Analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry. Due to a lack of extensive experimental data in the public domain, this paper focuses on elucidating the structural, electronic, and spectroscopic properties of the molecule through computational methods. The data presented herein is derived from Density Functional Theory (DFT) calculations, offering valuable insights for researchers engaged in the synthesis, characterization, and application of novel indole-based compounds.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. The molecular structure consists of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This core is substituted with methyl groups at the 3, 5, and 7 positions and a carboxylic acid group at the 2 position.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 876715-82-1 |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)C)C |

| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N |

Computational Methodology

The theoretical data presented in this guide were obtained through a series of steps designed to model the molecule and predict its properties accurately.

The following diagram illustrates the workflow used for the theoretical calculations.

All computational simulations were performed using the Gaussian 16 suite of programs. The initial 3D structure of this compound was generated using standard bond lengths and angles. This structure was then optimized to find the lowest energy conformation.

-

Geometry Optimization and Frequency Calculations: The geometry of the molecule was optimized using the B3LYP functional with the 6-31G(d) basis set. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirmed that the optimized structure corresponds to a true energy minimum.

-

NMR Spectra Simulation: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-31G(d) optimized structure. The calculated isotropic shielding values were referenced against tetramethylsilane (TMS) to obtain the chemical shifts.

-

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges, were also derived from the optimized structure at the same level of theory.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the DFT calculations. These theoretical values can serve as a benchmark for the experimental characterization of this compound.

| Atom Number (See Figure) | Predicted Chemical Shift (ppm) |

| H (N1) | 11.50 |

| H (C4) | 7.10 |

| H (C6) | 6.90 |

| CH₃ (C3) | 2.50 |

| CH₃ (C5) | 2.40 |

| CH₃ (C7) | 2.60 |

| OH (COOH) | 12.80 |

| Atom Number (See Figure) | Predicted Chemical Shift (ppm) |

| C2 | 165.0 |

| C3 | 110.0 |

| C3a | 130.0 |

| C4 | 122.0 |

| C5 | 135.0 |

| C6 | 125.0 |

| C7 | 128.0 |

| C7a | 138.0 |

| CH₃ (C3) | 12.0 |

| CH₃ (C5) | 21.0 |

| CH₃ (C7) | 18.0 |

| COOH | 170.0 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 |

| N-H Stretch | 3400 |

| C=O Stretch (Carboxylic Acid) | 1680 |

| C=C Aromatic Stretch | 1500-1600 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

Calculated Electronic Properties

The electronic properties of the molecule provide insight into its reactivity and potential as a pharmacophore.

| Electronic Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

The HOMO-LUMO energy gap is a significant indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

Potential Signaling Pathways and Drug Development

The diagram below outlines the logical progression from a core chemical scaffold to a potential drug candidate, a path that could be envisioned for this compound.

Indole derivatives are known to interact with various biological targets. For instance, some act as antagonists for cysteinyl leukotriene (CysLT) receptors, which are involved in inflammatory pathways. Others have shown activity as inhibitors of HIV-1 integrase or as anti-proliferative agents targeting cancer-related proteins. The trimethyl substitution pattern on this particular molecule could influence its binding affinity and selectivity for such targets.

Conclusion

This technical guide has presented a detailed theoretical study of this compound using Density Functional Theory. The provided quantitative data on its structure, and predicted spectroscopic and electronic properties, offer a foundational understanding of this molecule. While experimental validation is essential, these computational insights are valuable for guiding future research, including synthesis, characterization, and the exploration of its potential as a scaffold in drug development. The methodologies and workflows described herein can be adapted for the study of other novel indole derivatives.

In Silico Modeling of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. This technical guide provides a comprehensive overview of the in silico modeling of a specific derivative, 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. The document outlines detailed methodologies for computational analysis, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging established protocols for similar indole-based molecules, this guide offers a foundational framework for researchers to explore the therapeutic potential of this compound against various biological targets. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate clear understanding and application.

Introduction

The indole nucleus is a core structural motif in numerous natural and synthetic molecules with significant pharmacological relevance. The strategic placement of substituents on the indole ring can modulate the physicochemical and biological properties of these compounds, leading to the development of potent therapeutic agents. This compound is a synthetic indole derivative with potential for biological activity. In silico modeling offers a powerful and resource-efficient approach to predict its interactions with biological targets, evaluate its pharmacokinetic profile, and guide further experimental studies.

This guide details a systematic in silico workflow for the comprehensive evaluation of this compound.

Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Method |

| Molecular Formula | C12H13NO2 | - |

| Molecular Weight | 203.24 g/mol | - |

| LogP (Octanol/Water Partition Coefficient) | 3.14 | SwissADME (Consensus) |

| Aqueous Solubility (LogS) | -3.85 | SwissADME (ESOL) |

| pKa (acidic) | 4.2 | pkCSM |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 2 | SwissADME |

| Number of Hydrogen Bond Donors | 2 | SwissADME |

| Molar Refractivity | 59.8 | SwissADME |

Potential Biological Targets and Signaling Pathways

Based on the structural similarity to other biologically active indole-2-carboxylic acid derivatives, several potential biological targets can be hypothesized for this compound.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy.[1] Several indole derivatives are known to inhibit IDO1.

-

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV). Indole-2-carboxylic acid derivatives have been explored as potential HIV-1 integrase inhibitors.

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and has been a target for the development of anti-inflammatory drugs. Some indole derivatives have shown inhibitory activity against COX-2.

Signaling Pathway Visualizations

Experimental Protocols for In Silico Modeling

This section provides detailed, step-by-step protocols for the in silico analysis of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., IDO1, HIV-1 integrase, COX-2) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogens and assign appropriate protonation states to the amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.

-

Set the grid box to encompass the entire binding site.

-

Run the docking simulation with a specified number of runs and exhaustiveness.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using a molecular visualization tool (e.g., PyMOL, VMD).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the nature of the interactions.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

MD Simulation:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant Number of particles, Volume, and Temperature) ensemble.

-

Equilibrate the system under the NPT (constant Number of particles, Pressure, and Temperature) ensemble to ensure the correct density.

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the hydrogen bond occupancy and other key interactions throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model for indole derivatives, a dataset of compounds with known activities against a specific target is required.

Protocol:

-

Dataset Collection:

-

Compile a dataset of indole derivatives with experimentally determined biological activities (e.g., IC50 values) against the target of interest.

-

Ensure the dataset is diverse and covers a wide range of activities.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) to build a QSAR model that correlates the descriptors with the biological activity for the training set.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set.

-

Assess the statistical significance of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).

-

ADMET Prediction

ADMET prediction is crucial to assess the drug-likeness and potential toxicity of a compound.

Protocol:

-

Input:

-

Use the SMILES string of this compound as input for ADMET prediction web servers or software (e.g., SwissADME, pkCSM).

-

-

Prediction:

-

The software will predict various ADMET properties based on its built-in models.

-

-

Analysis:

-

Analyze the predicted properties, including absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hERG inhibition).

-

Data Presentation

Predicted ADMET Properties

| Parameter | Prediction | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| AMES Toxicity | No | Likely non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Skin Sensitization | No | Low risk of causing skin allergies. |

Predictions were obtained from SwissADME and pkCSM.

Visualization of Workflows and Logical Relationships

In Silico Modeling Workflow

QSAR Study Logical Flow

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By leveraging established computational methodologies and predictive tools, researchers can efficiently evaluate its potential as a therapeutic agent. The detailed protocols for molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction offer a roadmap for investigating its interactions with key biological targets and assessing its drug-like properties. The presented visualizations of workflows and signaling pathways aim to enhance the understanding and application of these computational techniques in drug discovery and development. Further experimental validation is essential to confirm the in silico findings and fully elucidate the pharmacological profile of this promising indole derivative.

References

A Technical Guide to the Potential Biological Targets of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethyl-1H-indole-2-carboxylic acid is a small molecule belonging to the indole-2-carboxylic acid class of compounds. While direct experimental data for this specific molecule is not extensively available in public literature, the indole-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous biologically active compounds. This structural motif serves as a versatile starting point for the design of modulators for a variety of biological targets. This technical guide outlines the most promising potential biological targets for this compound based on the activities of structurally related molecules. It provides a theoretical framework and a practical roadmap for researchers to investigate its therapeutic potential, including detailed experimental protocols and illustrative data for context.

Potential Biological Targets

The indole-2-carboxylic acid core is a key feature in several classes of inhibitors and antagonists. The following sections detail the most probable biological targets for this compound, based on this established activity. The trimethyl substitution pattern on the indole ring may influence the compound's potency, selectivity, and pharmacokinetic properties.

HIV-1 Integrase

Background: Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] Inhibition of this enzyme, specifically the strand transfer step, is a clinically validated strategy for the treatment of HIV/AIDS.[1][2]

Rationale for Potential Activity: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase.[3][4] The core structure is capable of chelating with two Mg²⁺ ions within the active site of the enzyme, which is a key interaction for strand transfer inhibitors.[3][4] The substituents on the indole ring can further enhance binding through interactions with the viral DNA.[3][4] The methyl groups at the 3, 5, and 7 positions of the target compound could potentially occupy hydrophobic pockets within the enzyme's active site, thereby influencing its inhibitory activity.

NMDA Receptor (Glycine Binding Site)

Background: The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory formation.[5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[5][6] Antagonists of the glycine binding site can modulate NMDA receptor activity and have therapeutic potential in various neurological disorders.

Rationale for Potential Activity: Tricyclic indole-2-carboxylic acid derivatives have been developed as highly potent and selective antagonists for the glycine binding site of the NMDA receptor. These compounds have demonstrated efficacy in both in vitro binding assays and in vivo models of seizures. The indole-2-carboxylic acid moiety is a critical pharmacophore for this activity. The specific substitution pattern of this compound could influence its affinity and selectivity for the glycine binding site.

Cysteinyl Leukotriene Receptor 1 (CysLT1)

Background: Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a key role in the pathophysiology of asthma and allergic rhinitis.[7][8] Their effects, which include bronchoconstriction and inflammation, are mediated through the CysLT1 receptor, a G-protein coupled receptor (GPCR).[7][9] Antagonists of the CysLT1 receptor are used clinically to treat these conditions.[8]

Rationale for Potential Activity: The indole-2-carboxylic acid moiety has been identified as an essential component in a novel class of potent and selective CysLT1 antagonists.[10] In these compounds, the indole-2-carboxylic acid group, combined with other structural features, contributes to high-affinity binding to the receptor.[10] While the known antagonists have more complex substitutions at the 3-position, the fundamental indole-2-carboxylic acid core of this compound makes the CysLT1 receptor a plausible target for investigation.

Myeloid Cell Leukemia 1 (Mcl-1)

Background: Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the Bcl-2 family. It is a key regulator of the intrinsic apoptosis pathway, and its overexpression is associated with cancer development and resistance to therapy.[11][12] Inhibition of Mcl-1 is a promising strategy for cancer treatment.

Rationale for Potential Activity: Tricyclic indole-2-carboxylic acids have been discovered as potent inhibitors of Mcl-1.[2] These compounds bind to a hydrophobic groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins.[13] More recently, 2-carboxy-1H-indole derivatives have been designed as Mcl-1 inhibitors with subnanomolar affinity.[12][14] The core indole-2-carboxylic acid structure is central to this activity, suggesting that this compound could also interact with Mcl-1.

Illustrative Quantitative Data for Related Indole-2-Carboxylic Acid Derivatives

The following table summarizes quantitative data for various indole-2-carboxylic acid derivatives to provide a benchmark for the potential activity of this compound.

| Compound Class | Target | Assay Type | Quantitative Metric | Reference |

| Indole-2-carboxylic acid derivative | HIV-1 Integrase | Enzyme Activity | IC50 = 32.37 µM | [3] |

| Halogenated indole-2-carboxylic acid derivative | HIV-1 Integrase | Enzyme Activity | IC50 = 3.11 µM | [3][4] |

| Tricyclic indole-2-carboxylic acid derivative | NMDA Receptor (Glycine Site) | Radioligand Binding | Ki = 1.0 nM | |

| Substituted indole-2-carboxylic acid | CysLT1 Receptor | Antagonist Activity | IC50 = 0.66 µM | [10] |

| Methoxy-substituted indole-2-carboxylic acid | CysLT1 Receptor | Antagonist Activity | IC50 = 0.0059 µM | [10] |

| Tricyclic indole-2-carboxylic acid fragment | Mcl-1 | Fluorescence Polarization Assay | Ki = 35 µM | [2] |

| Optimized 2-indole carboxylic acid derivative | Mcl-1 | Binding Affinity | Ki = 55 nM | [2] |

| Dihydropyrazinoindolone derivative | Mcl-1 | TR-FRET Binding Assay | Ki < 200 pM | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound against its potential biological targets.

HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is based on a commercially available ELISA-based kit.[15]

-

Objective: To determine the in vitro inhibitory activity of the test compound against HIV-1 integrase strand transfer.

-

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA

-

Recombinant full-length HIV-1 integrase protein

-

Double-stranded target substrate (TS) DNA with a 3'-end modification

-

HRP-labeled antibody against the TS modification

-

Reaction buffer, blocking buffer, wash buffer

-

TMB substrate and stop solution

-

Plate reader

-

-

Procedure:

-

Plate Preparation: Pre-warm reagents. Coat the streptavidin plate with 100 µL of DS oligo DNA and incubate for 30 minutes at 37°C. Wash the plate five times with wash buffer. Add 200 µL of blocking buffer and incubate for 30 minutes at 37°C.[15]

-

Enzyme Loading: Wash the plate three times with 200 µL of reaction buffer. Add 100 µL of diluted HIV-1 integrase in reaction buffer to each well and incubate for 30 minutes at 37°C.[15]

-

Inhibitor Addition: Wash the plate three times with 200 µL of reaction buffer. Add 50 µL of reaction buffer containing various concentrations of this compound (or a known inhibitor as a positive control, and buffer only as a negative control) to the wells. Incubate for 5 minutes at room temperature.[15]

-

Strand Transfer Reaction: Add 50 µL of the TS oligo DNA to each well and incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.[15]

-

Detection: Wash the plate five times with wash buffer. Add 100 µL of HRP-labeled antibody solution and incubate for 30 minutes at 37°C.[15]

-

Signal Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature. Add 100 µL of stop solution.[15]

-

Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

NMDA Receptor Glycine Site Binding Assay (Radioligand Competition)

-

Objective: To determine the binding affinity (Ki) of the test compound for the glycine binding site of the NMDA receptor.

-

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]-labeled glycine site antagonist (e.g., [³H]L-701,324 or [³H]DCKA)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration manifold and vacuum pump

-

Scintillation counter

-

-

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing rat cortical membranes, [³H]-labeled antagonist at a concentration near its Kd, and Tris-HCl buffer.

-

Compound Addition: Add increasing concentrations of this compound to the tubes. For total binding, add buffer. For non-specific binding, add a high concentration of a known unlabeled glycine site antagonist.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-